β2-Adrenoceptor Selectivity: Salmeterol Exhibits >1,000-Fold β2-over-β1 Selectivity, Substantially Exceeding Albuterol
Salmeterol demonstrates β2-selectivity exceeding 1,000-fold over β1-adrenoceptors, representing a 77-fold improvement compared with albuterol (salbutamol). Direct radioligand binding and functional studies in CHO cells stably expressing human β2 and β1-adrenoceptors quantified salmeterol's β2/β1 activity ratio as 50,000:1, whereas albuterol exhibits a ratio of only 650:1 [1]. This enhanced selectivity is confirmed by independent in vitro analyses demonstrating that salmeterol is at least 50 times more selective for β2-adrenoceptors than albuterol [2].
| Evidence Dimension | β2/β1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | 50,000:1 β2/β1 activity ratio |
| Comparator Or Baseline | Albuterol (salbutamol): 650:1 β2/β1 activity ratio; Isoproterenol: 1:1 (reference standard) |
| Quantified Difference | 77-fold higher β2-selectivity for salmeterol versus albuterol |
| Conditions | Radioligand binding and functional studies using human β2 and β1-adrenoceptors stably expressed in CHO cells |
Why This Matters
Higher β2-selectivity reduces the likelihood of β1-mediated cardiac effects (tachycardia, palpitations) at therapeutic doses, providing a wider safety margin for in vivo studies and clinical applications.
- [1] Johnson M. The beta-adrenoceptor. Am J Respir Crit Care Med. 1998;158(5 Pt 3):S146-S153. View Source
- [2] GlaxoSmithKline. ADVAIR HFA (fluticasone propionate and salmeterol xinafoate) Inhalation Aerosol - FDA Package Insert. 2024. View Source
